Benazolin

Catalog No.
S520739
CAS No.
3813-05-6
M.F
C9H6ClNO3S
M. Wt
243.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benazolin

CAS Number

3813-05-6

Product Name

Benazolin

IUPAC Name

2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetic acid

Molecular Formula

C9H6ClNO3S

Molecular Weight

243.67 g/mol

InChI

InChI=1S/C9H6ClNO3S/c10-5-2-1-3-6-8(5)11(4-7(12)13)9(14)15-6/h1-3H,4H2,(H,12,13)

InChI Key

HYJSGOXICXYZGS-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)Cl)N(C(=O)S2)CC(=O)O

Solubility

Soluble in DMSO

Synonyms

Benazolin; Asset; EX 10781; EX-10781; EX10781; Galipan; Galtak; Grassland weedkiller; Herbazolin; Herbitox; Keropur; Legumex Extra; Tillox

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N(C(=O)S2)CC(=O)O

Description

The exact mass of the compound Benazolin is 242.9757 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 521058. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. It belongs to the ontological category of monocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Herbicides. However, this does not mean our product can be used or applied in the same or a similar way.

Determination of Benazolin-Ethyl Residues in Soil and Rape Seed

Bioassay of Benazolin for Auxin Activity Using the Pea

Benazolin and Admixtures for Common Cocklebur Control in Soybeans

Translocation and Metabolism of Benazolin in Wild Mustard and Rape

Benazolin is a chemical compound classified as a member of the benzothiazole family, specifically identified as 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetic acid. Its molecular formula is C9H6ClNO3SC_9H_6ClNO_3S and it has a molecular weight of approximately 233.67 g/mol . Benazolin functions primarily as a herbicide and a synthetic auxin, playing a significant role in agricultural practices to control annual weeds .

Benazolin acts as a selective herbicide by mimicking the plant hormone auxin. Auxin plays a crucial role in plant growth and development. Benazolin disrupts auxin-mediated processes, leading to abnormal cell division, uncontrolled growth, and ultimately, weed death [].

  • Benazolin is considered to have low mammalian toxicity [].
  • However, it can cause skin and eye irritation [].
  • The compound is also classified as harmful to aquatic life with long lasting effects [].
  • It's important to handle benazolin with appropriate personal protective equipment and adhere to safety regulations.
Typical of benzothiazole derivatives. One notable reaction is its synthesis from benzothiazolone, salt of wormwood, and ethyl chloroacetate, facilitated by potassium iodide as a catalyst. The reaction typically occurs at temperatures ranging from 60 to 65 degrees Celsius and results in high yields of benazolin . The structure allows for electrophilic substitution reactions due to the presence of the chloro group, which can further be functionalized.

Benazolin exhibits herbicidal properties, primarily acting as a post-emergence herbicide. It is effective against various annual weeds by mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death. This mechanism of action makes it valuable in agricultural settings for weed management . Additionally, studies indicate that benazolin may have effects on non-target plant species, highlighting the need for careful application to avoid ecological disruption .

The synthesis of benazolin involves several steps:

  • Reactants: Benzothiazolone (94.8 grams), salt of wormwood (77 grams), ethyl chloroacetate (400 grams), and potassium iodide (4-6 grams).
  • Procedure:
    • Combine all reactants in a reaction vessel.
    • Heat the mixture to 60-65 degrees Celsius while stirring for several hours.
    • Monitor the reaction until the concentration of benzothiazolone is below 0.3%.
    • Wash and dry the product to obtain benazolin with high purity (up to 98%) and yield (over 90%) .

Benazolin is primarily used as:

  • Herbicide: Effective against annual weeds in various crops.
  • Synthetic Auxin: Utilized in plant growth regulation.
  • Research: Investigated for potential applications in other areas such as biochemistry and pharmacology due to its unique structure and biological activity .

Interaction studies involving benazolin have focused on its effects on target and non-target species. Research indicates that while it effectively controls weeds, it can also adversely affect desirable plants if not applied judiciously. The compound's degradation products in soil have been studied to assess their environmental impact, revealing potential risks associated with its use in agricultural systems .

Several compounds share structural similarities with benazolin, including:

Compound NameStructure TypeUnique Features
ClopyralidPyridine derivativeSelective herbicide with different target specificity
ClethodimCyclohexene derivativeGrass-selective herbicide; less impact on broadleaf plants
Benazolin-ethylEthyl ester of benazolinUsed similarly but may have different degradation pathways

Benazolin stands out due to its specific mechanism as a synthetic auxin and its dual role as both an herbicide and a growth regulator. Its unique chloro-substituted benzothiazole structure contributes to its biological activity, differentiating it from other herbicides that may not mimic plant hormones as effectively .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Exact Mass

242.9757

LogP

1.34 (LogP)

Appearance

Solid powder

Melting Point

193.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

RB02FMB0BR

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

7.50e-10 mmHg

Pictograms

Irritant

Irritant

Other CAS

3813-05-6

Wikipedia

Benazolin
Benazoline

Use Classification

Agrochemicals -> Herbicides

Dates

Modify: 2023-08-15
1: Liu X, Yang T, Hu J. Determination of benazolin-ethyl residues in soil and rape seed by SPE clean-up and GC with electron capture detection. J Chromatogr Sci. 2013 Jan;51(1):87-91. doi: 10.1093/chromsci/bms102. Epub 2012 Jun 19. PubMed PMID: 22718745.
2: Cai T, Qian L, Cai S, Chen L. Biodegradation of benazolin-ethyl by strain Methyloversatilis sp. cd-1 isolated from activated sludge. Curr Microbiol. 2011 Feb;62(2):570-7. doi: 10.1007/s00284-010-9746-7. Epub 2010 Sep 17. PubMed PMID: 20848105.
3: Berns AE, Schnitzler F, Drewes N, Vereecken H, Burauel P. Dynamics of benazolin under the influence of degrading maize straw in undisturbed soil columns. Environ Toxicol Chem. 2007 Oct;26(10):2151-7. PubMed PMID: 17867883.
4: Schnitzler F, Lavorenti A, Berns AE, Drewes N, Vereecken H, Burauel P. The influence of maize residues on the mobility and binding of benazolin: investigating physically extracted soil fractions. Environ Pollut. 2007 May;147(1):4-13. Epub 2007 Jan 18. PubMed PMID: 17240026.
5: Chingombe P, Saha B, Wakeman RJ. Effect of surface modification of an engineered activated carbon on the sorption of 2,4-dichlorophenoxy acetic acid and benazolin from water. J Colloid Interface Sci. 2006 May 15;297(2):434-42. Epub 2005 Dec 9. PubMed PMID: 16337952.
6: Séquaris JM, Lavorenti A, Burauel P. Equilibrium partitioning of (14)C-benzo(a)pyrene and (14)C-benazolin between fractionated phases from an arable topsoil. Environ Pollut. 2005 Jun;135(3):491-500. PubMed PMID: 15749546.
7: Kelly ID, Smith S. Chromatographic purification and identification of polar metabolites of benazolin-ethyl from soybean. Int J Environ Anal Chem. 1986;25(1-3):135-49. PubMed PMID: 3744655.

Explore Compound Types